Bicyclo[2.2.1]heptane-2,3-dicarboxamide
Description
Contextualization within Bridged Polycyclic Hydrocarbons and Amide Chemistry
Bridged polycyclic hydrocarbons, such as the bicyclo[2.2.1]heptane system, are a class of organic molecules featuring rings of atoms connected by one or more shared atoms. chemicalbook.com This structural feature imparts significant rigidity and a well-defined three-dimensional shape, making them valuable building blocks in the design of complex molecular architectures. nih.gov The chemistry of amides is central to many areas of organic and biological chemistry, as the amide bond is the fundamental linkage in peptides and proteins. The incorporation of amide functionalities into the rigid bicyclo[2.2.1]heptane framework in Bicyclo[2.2.1]heptane-2,3-dicarboxamide creates a molecule with a unique combination of structural rigidity and functional group reactivity.
Significance of the Bicyclo[2.2.1]heptane Scaffold in Organic Synthesis and Beyond
The bicyclo[2.2.1]heptane scaffold is a privileged structure in organic synthesis, appearing in numerous natural products and pharmacologically active compounds. datapdf.com Its rigid nature allows for precise spatial arrangement of functional groups, which is a critical aspect in the design of molecules that can interact with specific biological targets. nih.govsimsonpharma.com This has led to its use in the development of new therapeutics, including antiviral and anticancer agents. pwr.edu.pl Furthermore, the predictable stereochemistry of reactions involving the bicyclo[2.2.1]heptane framework makes it a valuable tool for asymmetric synthesis.
Overview of Research Trajectories for this compound and its Derivatives
Research into this compound and its derivatives has followed several key trajectories. A primary focus has been on the synthesis of stereochemically pure isomers, particularly the exo and endo forms, as their different spatial arrangements of the amide groups can lead to distinct chemical and biological properties. The synthesis typically involves the amidation of the corresponding bicyclo[2.2.1]heptane-2,3-dicarboxylic acid or its anhydride (B1165640). google.com
A significant area of investigation has been the use of this compound and its derivatives as intermediates in the synthesis of more complex molecules, including pharmaceuticals. For example, derivatives of bicyclo[2.2.1]heptane have been explored as antagonists for the prostaglandin (B15479496) D2 receptor, which are of interest for treating allergic inflammatory responses. simsonpharma.com The rigid scaffold has also been employed to create reverse-turn mimetics in peptides, which can help in understanding protein folding and in the design of new peptide-based drugs.
Furthermore, the introduction of different substituents on the amide nitrogens or on the bicyclic framework itself has been a strategy to modulate the properties and applications of these compounds. This has led to the development of derivatives with potential applications in areas such as actinide extraction and as novel antibacterial agents.
Physicochemical Properties of this compound Isomers
The stereochemistry of the amide groups, being either on the same side (exo) or opposite side (endo) of the main ring structure, significantly influences the physical and chemical properties of the molecule.
| Property | Bicyclo[2.2.1]heptane-2,3-di-exo-carboximide | Bicyclo[2.2.1]heptane-2,3-di-endo-dicarboxamide |
| Molecular Formula | C₉H₁₁NO₂ | C₉H₁₁NO₂ |
| Molar Mass | 165.19 g/mol | 165.19 g/mol |
| Melting Point | 173-176 °C | Data not readily available |
| Boiling Point | 355 °C | Data not readily available |
| Density | 1.285 g/cm³ | Data not readily available |
| Solubility | Slightly soluble in chloroform (B151607) and methanol | Data not readily available |
| Appearance | White to light brown solid | Data not readily available |
Data for the exo-isomer sourced from google.com. Data for the endo-isomer is not as readily available in the searched literature.
Synthesis and Stereochemistry
The synthesis of this compound isomers is typically achieved from the corresponding dicarboxylic acid anhydrides. The stereochemistry of the final product is determined by the stereochemistry of the starting anhydride.
A common synthetic route involves the reaction of cis-exo-bicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride with urea (B33335) under heating to produce cis-exo-bicyclo[2.2.1]heptane-2,3-dicarboximide. This method is noted for its operational simplicity and high yield. The synthesis of the corresponding endo isomer would proceed from the endo-anhydride. The rigid nature of the bicyclo[2.2.1]heptane framework prevents interconversion between the exo and endo isomers under normal conditions.
Detailed Research Findings
While much of the detailed research has focused on derivatives, some key findings on the parent compound have been reported. The primary research interest in this compound lies in its role as a rigid scaffold. The well-defined spatial orientation of the two amide groups makes it an excellent starting point for creating more complex molecules with specific three-dimensional structures.
For instance, the ability to selectively functionalize the amide groups allows for the synthesis of a diverse library of compounds. These derivatives have been investigated for their biological activity. Studies on related N-substituted bicyclic imides have shown a broad spectrum of pharmacological properties, including anxiolytic and cytostatic effects.
The stereochemistry of the bicyclo[2.2.1]heptane system is crucial. The exo and endo isomers can exhibit different biological activities due to the different spatial presentation of the amide functionalities. This has been a driving force for the development of stereoselective synthetic methods.
Structure
2D Structure
Properties
IUPAC Name |
bicyclo[2.2.1]heptane-2,3-dicarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c10-8(12)6-4-1-2-5(3-4)7(6)9(11)13/h4-7H,1-3H2,(H2,10,12)(H2,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRISHQZINOBKII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C(C2C(=O)N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80286542 | |
| Record name | bicyclo[2.2.1]heptane-2,3-dicarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80286542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6343-10-8 | |
| Record name | MLS002667055 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46409 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | bicyclo[2.2.1]heptane-2,3-dicarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80286542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Structural Characterization and Conformational Analysis
Elucidation of Stereochemistry and Absolute Configuration in Bicyclo[2.2.1]heptane-2,3-dicarboxamide
The stereochemistry of the bicyclo[2.2.1]heptane system is complex, with chirality arising from its stereogenic centers. The absolute configuration of these chiral centers is designated using the Cahn-Ingold-Prelog (CIP) priority rules, assigning each center as either (R) or (S). libretexts.orgvanderbilt.edu To assign the configuration, substituents on the chiral carbon are prioritized, and the molecule is oriented so the lowest-priority group points away from the viewer. vanderbilt.edu The sequence of the remaining three groups then determines the designation: clockwise for (R) and counter-clockwise for (S). vanderbilt.edu For instance, in related bicyclo[2.2.1]heptane precursors, the absolute configuration has been unambiguously determined through methods like X-ray crystallography, which then allows for correlation to other derivatives. wpmucdn.com A specific isomer of the parent dicarboxylic acid, for example, is identified as (1R,2R,3S,4S)-bicyclo[2.2.1]heptane-2,3-dicarboxylic acid. stenutz.eu
This compound can exist in several isomeric forms based on the relative orientation of the two carboxamide groups. The primary isomeric distinction in the bicyclo[2.2.1]heptane framework is between endo and exo substituents. wpmucdn.com The endo position is oriented toward the longer bridge (C5-C6), while the exo position points away from it. The 2,3-disubstitution also introduces cis and trans isomerism, referring to whether the carboxamide groups are on the same or opposite sides of the cyclopentane (B165970) ring plane they are attached to. nih.gov
| Isomer Type | Description | Structural Implication | Reference |
|---|---|---|---|
| exo, exo | Both carboxamide groups are in the exo position. | Reduced steric hindrance compared to endo isomers. | wpmucdn.com |
| endo, endo | Both carboxamide groups are in the endo position. | Increased steric hindrance; functional groups are spatially close, allowing for potential intramolecular interactions. | nih.govfiveable.me |
| endo, exo | One carboxamide group is endo and the other is exo. | Asymmetric structure with distinct steric environments for each amide group. | wpmucdn.com |
| cis | Substituents are on the same side of the ring plane. | Stabilizes an overall cisoid orientation of the substituents. | nih.govresearchgate.net |
| trans | Substituents are on opposite sides of the ring plane. | Places functional groups further apart, potentially favoring intermolecular over intramolecular interactions. | nih.gov |
Analysis of Rigidity and Strain within the Bicyclo[2.2.1]heptane Framework
The bicyclo[2.2.1]heptane skeleton, also known as norbornane (B1196662), is characterized by its highly rigid and strained structure. fiveable.mequizlet.com This rigidity arises because the framework is conformationally locked, with the six-membered ring held in a boat conformation by the methylene (B1212753) bridge at C7. fiveable.me This contrasts with cyclohexane (B81311), which can readily interconvert between chair conformations.
This locked conformation induces significant strain within the molecule:
Angle Strain : The bond angles at the bridgehead carbons (C1 and C4) deviate significantly from the ideal sp³ tetrahedral angle of 109.5°, measuring closer to 98°. fiveable.me This deviation creates substantial angle strain.
Torsional Strain : The boat-like conformation forces some of the C-C bonds into an eclipsed arrangement, leading to torsional strain. youtube.com
The inherent strain is a defining feature of the bicyclo[2.2.1]heptane system and is a driving force in its chemical reactivity. nih.gov The rigidity of the framework provides a stable scaffold, making it a valuable structural motif in synthetic chemistry. wpmucdn.comquizlet.com
| Source of Strain | Description | Consequence | Reference |
|---|---|---|---|
| Angle Strain | Bond angles, particularly at the bridgehead carbons, are compressed from the ideal 109.5° to ~98°. | Increased potential energy of the molecule. | fiveable.me |
| Torsional Strain | The locked boat conformation leads to eclipsing interactions between adjacent bonds. | Contributes to the overall ring strain and influences reactivity. | youtube.com |
| Conformational Locking | The methylene bridge prevents ring inversion, locking the structure into a rigid boat-like shape. | Limited conformational flexibility and a well-defined three-dimensional structure. | fiveable.mefiveable.me |
Conformational Preferences and Dynamics of the Dicarboxamide Group
While the bicyclic skeleton is rigid, the attached dicarboxamide groups possess some degree of conformational freedom, primarily through rotation around the C-N amide bonds. science.gov However, this freedom is heavily restricted by the scaffold. nih.gov In related bicyclic systems, the main-chain conformation is essentially fixed by the ring structure, which in turn severely restricts the possible rotation of the amide carbonyl groups. nih.gov Studies on similar bicyclic amides show that the energy barriers for amide group rotation can be influenced by the steric and electronic environment. science.gov
The rigid bicyclo[2.2.1]heptane framework exerts significant control over the dynamics of the dicarboxamide substituents. The steric bulk of the bicyclic system can bias the cis-trans equilibrium of the amide bonds. nih.gov For example, in related 7-azabicyclo[2.2.1]heptane systems, bridgehead substitution can completely shift the amide equilibrium to favor the trans conformation. nih.gov The fixed spatial relationship between the C2 and C3 positions dictates the relative orientation of the two amide groups, influencing whether they can interact with each other or with other parts of the molecule. This constrained environment limits the internal movements of the dicarboxamide groups, making their conformational landscape much simpler than in more flexible acyclic systems. nih.gov
Hydrogen-Bonding Networks and Supramolecular Assemblies
The presence of both hydrogen bond donors (N-H) and acceptors (C=O) in the dicarboxamide groups allows for the formation of extensive hydrogen-bonding networks. These interactions can be either intramolecular or intermolecular, leading to the formation of ordered supramolecular assemblies. ruben-group.de
The specific stereochemistry of the dicarboxamide isomer plays a critical role in determining the nature of the hydrogen bonding.
Intramolecular Hydrogen Bonding : In cis-isomers, where the two carboxamide groups are positioned on the same face of the ring, intramolecular hydrogen bonds can form between the amide groups. researchgate.net This is particularly prevalent when an alkyl spacer promotes a cisoid orientation of the N-H and C=O bonds. researchgate.net
Intermolecular Hydrogen Bonding : Intermolecular hydrogen bonds are common and lead to the self-assembly of molecules into larger structures. For instance, crystal structures of the related 2-chlorobicyclo[2.2.1]hept-5-en-2-exo-carboxamide reveal the formation of hydrogen-bonded dimers. wpmucdn.com In these dimers, two molecules are linked via hydrogen bonds between their carboxamide groups. wpmucdn.com Such interactions are fundamental in controlling the crystal packing and the formation of larger supramolecular structures. ruben-group.de The interplay between the rigid scaffold and the hydrogen-bonding capabilities of the amide groups can thus be used to design and control the assembly of complex molecular architectures.
| Bonding Type | Description | Governing Factor | Reference |
|---|---|---|---|
| Intramolecular | Hydrogen bond forms between the two dicarboxamide groups within the same molecule. | Requires a cis-orientation of the functional groups, bringing them into close proximity. | researchgate.net |
| Intermolecular (Dimers) | Two separate molecules link together via hydrogen bonds between their amide groups. | Common in both cis and trans isomers, leading to the formation of defined dimeric structures. | wpmucdn.com |
| Intermolecular (Chains) | Molecules link in a head-to-tail fashion to form extended one-dimensional chains. | Dependent on the crystal packing and relative orientation of molecules in the solid state. | researchgate.net |
Formation of H-Bonded Dimers and Higher-Order Structures
The formation of dimers and more extended assemblies in amides is a cornerstone of supramolecular chemistry, driven by the formation of robust and directional hydrogen bonds. For this compound, the primary amide groups (–CONH2) are the key drivers of self-assembly.
Expected Hydrogen-Bonding Patterns:
Based on extensive studies of similar molecules, this compound is expected to form centrosymmetric dimers through intermolecular N-H···O=C hydrogen bonds. In this arrangement, the amide group of one molecule acts as a hydrogen bond donor (via the N-H) and an acceptor (via the C=O) to a second, symmetrically-related molecule, creating a stable, eight-membered ring motif.
Furthermore, the presence of two amide groups on the bicyclo[2.2.1]heptane scaffold allows for the formation of more extended, higher-order structures. These can include:
Linear Ribbons or Chains: Dimers can act as building blocks that further associate through additional hydrogen bonds, leading to the formation of one-dimensional tapes or ribbons.
Two-Dimensional Sheets: These linear chains can interact with adjacent chains, forming 2D networks. The specific orientation of the amide groups (endo or exo) on the bicyclic frame would significantly influence the geometry of these higher-order structures.
Research on analogous compounds supports these expectations. For instance, derivatives of the bicyclo[2.2.1]hept-5-ene-2,3-dicarbonyl unit, when incorporated into peptide-like structures, demonstrate a strong tendency to form 16-membered hydrogen-bonded centrosymmetric dimers. nih.gov In some cases, these dimers self-assemble into highly ordered hydrogen-bonded molecular ribbons. nih.gov Similarly, the crystal structure of 2-chlorobicyclo[2.2.1]hept-5-ene-2-exo-carboxamide reveals the formation of hydrogen-bonded dimers. wpmucdn.com
The table below summarizes common hydrogen-bonding patterns observed in cyclic amides and imides, which are analogous to the expected behavior of this compound.
| Structural Motif | Description | Observed in Analogous Compounds |
| Centrosymmetric Dimer | Two molecules are linked by a pair of N-H···O=C hydrogen bonds, forming a characteristic eight-membered ring. | This is the most common motif for simple amides and imides. nih.govresearchgate.net |
| Linear Chain/Ribbon | Dimers or individual molecules link end-to-end to form a one-dimensional polymer-like structure. | Observed in norborneno bispeptides and some cyclic imides. nih.gov |
| 2D Sheet Structures | Linear chains are further linked through additional intermolecular interactions, forming a two-dimensional network. | Can occur in more complex systems with multiple hydrogen bonding sites. |
The specific stereochemistry of the dicarboxamide groups on the bicyclo[2.2.1]heptane skeleton (i.e., endo,endo, exo,exo, endo,exo, or exo,endo) would play a crucial role in dictating the precise geometry and stability of the resulting supramolecular assembly. Different stereoisomers would present their hydrogen bonding donors and acceptors in distinct spatial arrangements, leading to different packing motifs in the solid state.
Chemical Reactivity and Mechanistic Insights
Protonation and Basicity Studies of Bicyclo[2.2.1]heptane-2,3-dicarboxamide
The basicity and protonation behavior of this compound and its derivatives have been the subject of detailed investigation, particularly utilizing advanced kinetic methods and mass spectrometry. These studies provide significant insights into the intrinsic properties of the molecule, influenced by its rigid bicyclic structure.
The proton affinity (PA) of a molecule is a fundamental measure of its gas-phase basicity. For alicyclic diamides like the stereoisomers of this compound, a notable increase in proton affinity is observed when compared to simpler, non-cyclic diamides. researchgate.net The rigid bicyclo[2.2.1]heptane carbon skeleton imposes specific spatial relationships between the two amide groups, which significantly influences their interaction upon protonation. researchgate.net
Studies on dicarboxamides with this rigid framework have been conducted to understand how the fixed orientation of the amide substituents affects basicity. researchgate.net For instance, the pre-orientation of two amide groups in a 1,4-position in endo,endo-bicyclo[2.2.1]heptane-2,5-dicarboxamide leads to a particularly high proton affinity, exceeding 1000 kJ/mol. researchgate.net While this is a related isomer, the principles apply to the 2,3-disubstituted variants, where the proximity and relative orientation of the amide groups are key determinants of PA. The thermodynamic stability of the protonated species is a direct reflection of these structural constraints.
| Compound Category | Observation on Proton Affinity (PA) | Source |
| Alicyclic Diamides (general) | Significant increase in PA compared to non-cyclic diamides. | researchgate.net |
| endo,endo-Bicyclo[2.2.1]heptane-2,5-dicarboxamide | Particularly large PA (> 1000 kJ/mol) due to pre-oriented amide groups. | researchgate.net |
| This compound Stereoisomers | PA is influenced by the fixed spatial orientation of amide groups. | researchgate.net |
The protonation of diamides is often accompanied by significant entropy effects, particularly when internal hydrogen bonds can form in the protonated species. researchgate.net In the case of dicarboxamides built on the rigid bicyclo[2.2.1]heptane skeleton, the primary internal movements are restricted to the rotation of the amide substituents. researchgate.net
When the conformation of an alicyclic diamide (B1670390) allows for the formation of a proton bridge, both the proton affinity and the apparent entropy of protonation (Δ(ΔS(app))) increase substantially. researchgate.net This increase in entropy is largely attributed to the "freezing" of the free rotation of the amide groups upon the formation of this stable, internally hydrogen-bonded (proton-bridged) structure. researchgate.net For bicyclic diamides where a proton bridge cannot be formed due to conformational constraints, the changes in PA and entropy are small to moderate. researchgate.net
In situations where the formation of a direct proton bridge is not conformationally feasible, the stabilization of the protonated diamide is achieved through ion-dipole interactions. researchgate.net When one amide group is protonated, it creates a charged center that interacts favorably with the dipole moment of the second, neutral amide group. researchgate.net
These ion-dipole interactions are a key factor in the enhanced basicity of alicyclic diamides. researchgate.net However, this stabilizing interaction also comes with a trade-off: it hinders the free rotation of the amide groups, which is reflected in the entropy of protonation. researchgate.net The rigid bicyclo[2.2.1]heptane framework provides an excellent model for studying these effects, as it isolates the rotational movement of the amide groups from other conformational changes in the carbon skeleton. researchgate.net
Reactions of the this compound Moiety
The reactivity of the this compound moiety is largely dictated by the amide functional groups and the inherent stability of the bicyclic core. Reactions typically involve transformations of the amide groups or are influenced by the stereochemistry imposed by the rigid frame.
While specific oxidation and reduction studies on this compound are not extensively detailed, the reactivity can be inferred from related bicyclic dicarboxylic acids and general transformations of carboxylic acid derivatives. Carboxylic acids are generally considered the most oxidized functional group of carbon. umn.eduucr.edu
Oxidation: The oxidation of the amide groups themselves would require harsh conditions and is not a common transformation. However, related bicyclic dicarboxylic acids can be formed through the oxidation of corresponding cyclic ketones or alcohols. For instance, the oxidation of cyclic ketones with oxygen or air in the presence of transition metal catalysts can yield dicarboxylic acids. researchgate.net The oxidation of a hydroxyl group on the bicyclic frame, as in bicyclo[2.2.1]heptane-2,3-dicarboxylic acid, 5-hydroxy-, dimethyl ester, can form a ketone or a carboxylic acid.
Reduction: The amide functional groups in this compound can be reduced. Generally, amides can be reduced to amines using strong reducing agents like lithium aluminum hydride (LiAlH₄). Similarly, the related ester groups in bicyclic diesters can be reduced to alcohols. Another relevant reaction is the acyloin reaction, where dicarboxylic esters are reduced with sodium metal to form α-hydroxy ketones, a method particularly useful for synthesizing large-ring compounds. libretexts.org
| Reaction Type | Reactant Type | Common Reagents | Product Type | Source |
| Oxidation | Cyclic Ketones | O₂, Transition Metal Catalysts | Dicarboxylic Acids | researchgate.net |
| Oxidation | Alcohols (on bicyclic frame) | Oxidizing Agents | Ketones, Carboxylic Acids | |
| Reduction | Dicarboxylic Esters | LiAlH₄ | Diols | |
| Reduction | Dicarboxylic Esters | Sodium Metal | Acyloins | libretexts.org |
The this compound structure can undergo various functional group transformations, often starting from the more accessible dicarboxylic acid or anhydride (B1165640).
A primary method for synthesizing the dicarboxamide is through the reaction of bicyclo[2.2.1]heptane-2,3-dicarboxylic acid or its anhydride with an amine. lookchem.com For example, cis-exo-bicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride reacts with ammonia (B1221849) or urea (B33335) upon heating to form the corresponding cis-exo-bicyclo[2.2.1]heptane-2,3-dicarboximide. google.com The imide can be considered a derivative of the dicarboxamide.
Further reactions can occur starting from related structures. For example, N-substituted bicyclo[2.2.1]hept-5-ene-endo-2,endo-3-dicarboximides react with azides to form dihydrotriazole (B8588859) or aziridine (B145994) derivatives, demonstrating functionalization at the double bond of the bicyclic system. researchgate.net In another example, the ester groups of bicyclo[2.2.1]heptane-2,3-dicarboxylic acid, 5-hydroxy-, dimethyl ester can undergo nucleophilic substitution to create different derivatives. These examples highlight the versatility of the bicyclic scaffold in undergoing transformations to generate diverse molecular architectures. lookchem.com
Photoisomerization of Related Unsaturated Bicyclic Compounds
The rigid, strained framework of bicyclo[2.2.1]heptane and its unsaturated derivatives makes them fascinating subjects for photochemical studies. When these compounds absorb light energy, they can undergo intramolecular rearrangements to form new, often complex, cyclic structures. This process, known as photoisomerization, is a powerful tool in organic synthesis for creating novel molecular architectures. The specific outcome of these reactions is highly dependent on the structure of the starting material, including the location of double bonds and the nature of substituents.
Research into related unsaturated bicyclic compounds reveals several key pathways for photoisomerization. A prominent example is the photochemical valence isomerization of bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic acid, which upon irradiation, rearranges to form quadricyclo[2,2,1,0²,⁶,0³,⁵]heptane-2,3-dicarboxylic acid. google.com This reaction involves a [2π+2π] cycloaddition between the two double bonds within the same molecule, converting the diene into a highly strained quadricyclane (B1213432) structure.
Another well-documented photoreaction is the rearrangement of bicyclic β,γ-unsaturated ketones, such as derivatives of bicyclo[2.2.1]hepten-5-one. cymitquimica.com Furthermore, studies on bicyclo[2.2.1]heptene-2-carbonitrile show that irradiation can induce sigmatropic shifts. Specifically, this compound undergoes competing 1,3- and 1,2-sigmatropic shifts, leading to the formation of two different isomeric products: bicyclo[4.1.0]hept-2-ene-1-carbonitrile and tricyclo[4.1.0.0³,⁷]heptane-7-carbonitrile. researchgate.net These transformations are understood to be orbital symmetry-allowed photochemical processes. researchgate.net
The following table summarizes key findings from photoisomerization studies on related unsaturated bicyclic compounds.
Impact of Structural Modifications on Chemical Reactivity
The chemical reactivity of the bicyclo[2.2.1]heptane framework is profoundly influenced by structural modifications, both to the bicyclic core itself and to its functional groups. These modifications can alter steric hindrance, electronic properties, and the inherent strain of the system, thereby dictating reaction pathways, rates, and product selectivity. researchgate.net
Modifications to the bicyclic skeleton, such as the introduction of substituents, have well-documented effects. The position and electronic nature of substituents on the norbornane (B1196662) ring can determine the outcome of reactions. semanticscholar.org For instance, the nature of a substituent at the C1 bridgehead position has been shown to have a profound effect on the reactivity and selectivity of transition-metal-catalyzed reactions. researchgate.net Similarly, in solvolysis reactions of bridgehead derivatives, both the skeletal flexibility and the nature of substituents (e.g., oxo vs. methylene (B1212753) groups) significantly alter reactivity. kyoto-u.ac.jp The development of sequential Diels-Alder/rearrangement reactions to synthesize functionalized bicyclo[2.2.1]heptanes further illustrates how the substitution pattern on the starting materials directs the rearrangement outcome. acs.org
Altering the functional groups attached to the bicyclo[2.2.1]heptane core also leads to significant changes in chemical reactivity. The conversion of bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride to the corresponding N-substituted dicarboximides is a key structural modification. researchgate.net These imides undergo further reactions; for example, they react with aryl azides and sulfonyl azides at the double bond to form dihydrotriazole or aziridine derivatives, respectively. researchgate.net The reactivity is further modified by converting the imide to an N-aminoimide, which can then participate in cycloaddition reactions or be derivatized at the N-amino group. researchgate.net The dicarboxylic acid derivatives themselves are versatile, participating in reactions like esterification and decarboxylation. cymitquimica.com Optically active derivatives of bicyclo[2.2.1]heptane-2,3-dicarboxylic acid are described as highly reactive intermediates that readily form amides, esters, and thioesters. google.com This high reactivity makes them valuable in the synthesis of other complex molecules, including potential drug candidates where the rigid bicyclic scaffold is used to achieve selective receptor binding. nih.gov
The following table summarizes the impact of various structural modifications on the chemical reactivity of bicyclo[2.2.1]heptane derivatives.
Computational and Theoretical Investigations
Quantum Chemical Calculations for Electronic Structure and Conformation
The rigid bicyclo[2.2.1]heptane framework, also known as a norbornane (B1196662), significantly restricts the conformational freedom of the molecule. nih.gov The cyclohexane (B81311) ring within this structure is forced into a strained boat conformation. libretexts.org For Bicyclo[2.2.1]heptane-2,3-dicarboxamide, theoretical calculations would focus on the orientation of the two carboxamide substituents. The relative positioning of these groups (exo or endo) and the rotational barriers around the C-C and C-N bonds of the amide groups are critical for understanding its interactions and reactivity. Computational studies on analogous systems have shown that the bulky norbornane structure imposes steric constraints that favor certain conformations. nih.gov
Table 1: Representative Theoretical Methods for Conformational Analysis
| Method | Basis Set | Key Information Obtained |
|---|---|---|
| Density Functional Theory (DFT) | e.g., B3LYP/6-31G* | Optimized geometry, electronic energy, vibrational frequencies |
| Hartree-Fock (HF) | e.g., 6-31G(d) | Initial geometry optimization, molecular orbitals |
Molecular Dynamics Simulations for Conformational Flexibility
While the bicyclo[2.2.1]heptane core is rigid, some degree of flexibility exists, particularly in the substituent groups. core.ac.ukias.ac.in Molecular dynamics (MD) simulations are computational methods used to model the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can explore the conformational landscape of a molecule, revealing its dynamic behavior at a given temperature.
For this compound, MD simulations can provide insights into the flexibility of the dicarboxamide side chains. These simulations can show how the amide groups rotate and interact with each other and the bicyclic core. This information is crucial for understanding how the molecule might bind to a biological target, such as a protein receptor. nih.gov Quenched molecular dynamics simulations followed by energy minimization are often used to identify stable, low-energy conformations. nih.gov
Studies of Strained Bonds and Unusual Bonding in Bicyclo[2.2.1]heptane Systems
The bicyclo[2.2.1]heptane system is notable for its inherent ring strain, estimated to be around 72 kJ/mol for the parent norbornane. libretexts.orgnih.gov This strain arises from deviations from ideal bond angles (angle strain) and eclipsing interactions between hydrogen atoms (torsional strain). libretexts.org The carbon bridge holds the six-membered ring in a boat conformation, which contributes significantly to this strain. libretexts.org
Computational studies are essential for quantifying this strain and understanding its chemical consequences. The high degree of strain in the bicyclic system can be a driving force for certain chemical reactions, as the release of this strain can provide a thermodynamic advantage. nih.gov The reactivity of the double bond in related bicyclo[2.2.1]heptene systems, for example, is exceptionally high due to this strain. acs.orgnih.gov Theoretical calculations can map the electron density distribution within the strained bonds, providing a deeper understanding of the unusual bonding characteristics of this scaffold.
Theoretical Models for Reaction Mechanisms (e.g., Carbocation, Free Radical, Carbanion Reactions)
Theoretical models are invaluable for investigating the mechanisms of chemical reactions. For bicyclo[2.2.1]heptane systems, which are known to undergo complex rearrangements, computational studies can elucidate the structures of transient intermediates like carbocations, free radicals, and carbanions. nih.govcurlyarrows.comsiue.edu
Carbocation rearrangements are particularly common in this system. core.ac.uk Computational analysis can help rationalize product selectivity by examining the structure and stability of the cationic intermediates. nih.gov For instance, the formation of nonclassical carbocations, where a positive charge is delocalized over more than two atoms, is a well-studied feature of this scaffold, and computational models can predict the most likely reaction pathways. nih.gov Similarly, theoretical studies can model the initiation, propagation, and termination steps of free-radical reactions involving the bicyclo[2.2.1]heptane framework. siue.edu
Table 2: Common Reactive Intermediates in Bicyclo[2.2.1]heptane Reactions
| Intermediate | Description | Formation |
|---|---|---|
| Carbocation | A species with a positively charged carbon atom. curlyarrows.com | Heterolytic cleavage of a bond to a leaving group. curlyarrows.com |
| Free Radical | A neutral species with an unpaired electron. curlyarrows.com | Homolytic cleavage of a bond, often initiated by heat or light. curlyarrows.comsiue.edu |
| Carbanion | A species with a negatively charged carbon atom. | Abstraction of a proton by a strong base. |
Computational Approaches in Drug Discovery for Bicyclic Derivatives
The rigid bicyclo[2.2.1]heptane scaffold is an attractive motif in drug design because it can hold functional groups in well-defined spatial orientations, potentially leading to highly specific interactions with biological targets. nih.govresearchgate.net Computational methods are widely used to leverage these properties in the discovery of new drugs.
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. wisdomlib.orgcambridge.org In QSAR studies of bicyclic derivatives, various molecular descriptors are calculated for each compound. mdpi.comresearchgate.net These descriptors quantify physicochemical properties such as hydrophobicity, electronic effects, and molecular shape.
Statistical methods like multiple linear regression (MLR) are then used to build a model that correlates these descriptors with the observed biological activity (e.g., inhibitory concentration, IC50). mdpi.comresearchgate.net A robust QSAR model can predict the activity of new, unsynthesized bicyclic compounds, thereby guiding the design of more potent drug candidates. acs.org For instance, a QSAR study on bicyclo((aryl)methyl)benzamides identified descriptors like hydrogen bond donors, polarizability, and torsion energies as being strongly correlated with biological activity. mdpi.com
Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. medchemexpress.com When the three-dimensional structure of the target is known, structure-based virtual screening (often using molecular docking) can be performed. medchemexpress.com
The bicyclic scaffold can be used as a query in scaffold-focused virtual screening to identify new compounds with different structures but similar core shapes that might bind to the same target. acs.orgcapes.gov.br This "scaffold hopping" approach is valuable for discovering novel classes of inhibitors. acs.org Furthermore, virtual screening can be used for drug repurposing, where existing drugs are screened against new targets to find new therapeutic uses. researchgate.netnih.gov The unique and rigid geometry of the bicyclo[2.2.1]heptane framework makes it a compelling scaffold for such computational drug discovery efforts. researchgate.net
Derivatives and Analogs of Bicyclo 2.2.1 Heptane 2,3 Dicarboxamide
Synthesis and Properties of N-Substituted Dicarboxamides (e.g., Secondary and Tertiary Amides)
The synthesis of N-substituted bicyclo[2.2.1]heptane-2,3-dicarboxamides, including secondary and tertiary amides, typically begins with the corresponding bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride (B1165640). The imide, a precursor to the dicarboxamide, can be formed through various methods, such as reacting the anhydride with urea (B33335). google.com For instance, cis-exo-bicyclo[2.2.1]heptane-2,3-dicarboximide is an important intermediate in the synthesis of drugs like the anxiolytic Tospirone. google.com
The synthesis of N,N'-bis(bicyclo[2.2.1]hept-5-ene-2-endo,3-endo-dicarboximide) can be achieved by reacting bicyclo[2.2.1]hept-5-ene-2-endo,3-endo-dicarboxylic anhydride with N-aminobicyclo[2.2.1]hept-5-ene-2-endo,3-endo-dicarboximide in refluxing acetic acid, yielding the product as colorless crystals. chem-soc.si These N-substituted imides can undergo further reactions. For example, C-C coupling reactions with aryl or heteroaryl iodides under reductive Heck conditions can produce C-aryl(hetaryl) substituted N,N'-bistricyclic imides. chem-soc.si
The properties of these dicarboxamides are influenced by their stereochemistry and the nature of the N-substituents. Studies on the internal hydrogen bonds between the amide groups in endo-endo-bicyclo[2.2.1]heptane-2,3-dicarboxamide and its secondary and tertiary amide derivatives have been conducted to understand their conformational preferences. researchgate.net These structural features are crucial for their application as ligands or in the design of biologically active molecules.
Oxabicyclo[2.2.1]heptane-2,3-dicarboxamides: Synthesis and Applications
Oxabicyclo[2.2.1]heptane-2,3-dicarboxamides (OBDAs) are analogs where the methylene (B1212753) bridge at the 7-position is replaced by an oxygen atom. These are synthesized from 7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride, which is a Diels-Alder adduct of furan (B31954) and maleic anhydride. chem-soc.si The anhydride can be converted to the corresponding dicarboxamides by reaction with secondary amines. rsc.orgrsc.org For example, a series of conformationally constrained N,N,N',N'-tetraalkyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxamides were synthesized by coupling the corresponding diacid with secondary amines using diisopropylcarbodiimide. rsc.org
These compounds have shown significant promise as extractants in nuclear fuel reprocessing. rsc.orgrsc.orgresearchgate.net Specifically, N,N'-bis-2-ethylhexyl substituted OBDA demonstrated effective extraction of trivalent and tetravalent actinides from nitric acid medium, with desirable selectivity over fission products like Sr(II). rsc.orgrsc.orghbni.ac.in The rigid, pre-organized structure of the OBDA ligand is believed to contribute to its strong binding kinetics and selectivity. researchgate.net The tridentate nature of the OBDA ligand in complexing with metal ions like Eu(III) has been confirmed through spectroscopic studies. rsc.orgrsc.org
Beyond actinide extraction, derivatives of 7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid have been designed as selective inhibitors of protein phosphatase 5 (PP5). nih.gov One such derivative, compound 28a, was developed to reverse temozolomide (B1682018) resistance in glioblastoma by selectively inhibiting PP5, thereby activating p53 and downregulating key proteins involved in drug resistance. nih.gov This highlights the therapeutic potential of the oxabicyclo[2.2.1]heptane scaffold.
| Compound Name | Synthesis Method | Key Application | Reference |
| N,N,N′,N′-Tetrakis(2-ethylhexyl)-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxamide | Coupling of the diacid with di(2-ethylhexyl)amine | Extraction of actinides (Am(III), Pu(IV)) | rsc.orgrsc.org |
| Compound 28a (PP5 Inhibitor) | Rational drug design based on LB-100 | Reversing temozolomide resistance in glioblastoma | nih.gov |
| N,N'-Bis(bicyclo[2.2.1]hept-5-ene-2-endo,3-endo-dicarboximide) | Reaction of the anhydride with N-aminobicyclo[2.2.1]hept-5-ene-2-endo,3-endo-dicarboximide | Precursor for further functionalization (e.g., Heck reaction) | chem-soc.si |
Norbornyl-Containing Peptides and Peptide Analogs
The rigid bicyclo[2.2.1]heptane (norbornane) framework is an excellent scaffold for creating conformationally constrained amino acids. uni-regensburg.denih.gov Incorporating these non-natural amino acids into peptides helps to restrict the flexibility of the peptide backbone, forcing it to adopt specific secondary structures like γ-turns or helices. eurekaselect.comresearchgate.net The bulky norbornane (B1196662) structure imposes steric constraints that favor folded, C7-like structures over extended conformations. nih.gov
Design and Synthesis of Conformationally Constrained Peptides
The design of these constrained peptides involves the synthesis of amino acids where the bicyclic system is part of the amino acid backbone or side chain. An example is 6-aminobicyclo[2.2.1]heptane-2-carboxylic acid, which has been synthesized as a novel γ-turn mimic. eurekaselect.com Its structure was confirmed to adopt the predicted turn conformation through NMR spectroscopy, which showed intramolecular hydrogen bonding. eurekaselect.com
Similarly, azabicyclo[2.2.1]heptane derivatives have been widely used to create rigid proline analogs. uni-regensburg.de These constrained bicyclic amino acids, such as the glutamic acid analogue derived from 7-azabicyclo[2.2.1]heptane, are valuable tools in peptidomimetic design. acs.org The synthesis of such complex amino acids often involves multi-step sequences, including key steps like Diels-Alder reactions and transannular alkylations to form the bicyclic system. eurekaselect.comacs.org When inserted into model peptides, even a single constrained residue like a 3-sulfanyl-norbornene amino acid can effectively induce and stabilize a 3₁₀-helix structure. researchgate.net
| Constrained Amino Acid/Peptide | Induced Secondary Structure | Synthetic Approach | Reference |
| 6-Aminobicyclo[2.2.1]heptane-2-carboxylic acid | γ-Turn mimic | Asymmetric Diels-Alder, iodolactamization | eurekaselect.com |
| Peptide with 3-sulfanyl-norbornene amino acid | 3₁₀-Helix | Multistep synthesis based on cycloaddition reactions | researchgate.net |
| 2-Amino-3-phenylnorbornane-2-carboxylic acid | C7-like structures | Computational methods assessing N-acetyl methylamide derivatives | nih.gov |
| 7-Azabicyclo[2.2.1]heptane glutamic acid analogue | Rigid peptide analogue | Transannular alkylation of a substituted pyrrolidine | acs.org |
Carbocyclic Nucleoside Analogs Featuring the Bicyclo[2.2.1]heptane Scaffold
Carbocyclic nucleoside analogs, where a hydrocarbon ring replaces the furanose sugar moiety, are of great interest as potential antiviral and antitumor agents. cuni.cz The bicyclo[2.2.1]heptane system provides a conformationally locked scaffold that can mimic the sugar ring, offering increased resistance to enzymatic cleavage of the N-glycosidic bond. cuni.cznih.gov
The synthesis of these analogs can follow several strategies. One approach involves constructing the nucleobase onto a pre-formed aminobicycloalkene. cuni.cz Another common method is the Mitsunobu reaction, which couples a pre-existing nucleobase (like 6-chloropurine) with a hydroxyl group on the bicyclic scaffold, typically resulting in an exo orientation of the base. cuni.czmdpi.com These synthetic routes have been used to create a variety of analogs with the nucleobase attached at different positions of the bicyclo[2.2.1]heptane ring. cuni.cznih.gov
Several of these carbocyclic nucleoside analogs have demonstrated promising biological activity. mdpi.comnih.gov For instance, certain L-type carbocyclic nucleosides with a bicyclo[2.2.1]heptane moiety showed antiviral activity against influenza virus and coxsackievirus B4. mdpi.com Another series of conformationally locked carbocyclic nucleosides derived from bicyclo[2.2.1]heptane exhibited inhibitory properties against coxsackievirus B3. cuni.cz The rigid conformation conferred by the bicyclic scaffold is crucial for specific interactions with biological targets, such as P2Y receptors. nih.gov
Other Functionally Substituted Bicyclo[2.2.1]heptane Dicarboxamide Derivatives
The bicyclo[2.2.1]heptane dicarboxamide framework can be modified with a wide range of other functional groups, leading to derivatives with diverse properties. Halogenated derivatives are one such class. For example, N-substituted imides of 2,3-dichlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid can be synthesized via the diene condensation of N-substituted dichloromaleimides with cyclopentadiene (B3395910). researchgate.net
The norbornene structure is a fundamental component in many biologically active compounds, and functionalized derivatives often possess notable pharmacological effects. ppor.az For instance, the synthesis of norbornene-containing Mannich bases has been explored, with these compounds showing high antibacterial and antifungal activity. researchgate.net The rigid norbornene framework is considered a key pharmacophore in these molecules. researchgate.net Furthermore, various substituted 2-aza-bicyclo[2.2.1]heptane derivatives have been developed as inhibitors of enzymes like Cathepsin C or as orexin (B13118510) receptor antagonists for potential therapeutic applications. google.comgoogle.com
Applications in Advanced Materials and Supramolecular Chemistry
Use as Molecular Scaffolds and Templates in Biomolecular Structures
The defined geometry of bicyclo[2.2.1]heptane-2,3-dicarboxamide derivatives makes them excellent candidates for use as scaffolds to mimic and influence the structure of biomolecules.
The reverse turn is a critical secondary structure element in peptides and proteins, enabling the polypeptide chain to fold back on itself. The rigid this compound framework can be functionalized to mimic the hydrogen bonding patterns and dihedral angles of natural β-turns. By presenting peptide fragments in a specific orientation, these scaffolds can enforce a turn conformation, which is valuable for studying peptide-protein interactions and for the design of peptidomimetics with enhanced stability and biological activity.
The formation of β-sheets is a fundamental process in protein folding and is also associated with the pathology of amyloid diseases. Derivatives of this compound have been investigated as templates to nucleate the formation of β-sheets. The dicarboxamide groups can form hydrogen bonds that mimic the interactions between peptide strands in a β-sheet. By pre-organizing appended peptide chains, these scaffolds can facilitate the aggregation into well-defined β-sheet structures, providing a model system to study the principles of protein folding and misfolding.
Self-Assembling Properties of this compound Derivatives
The ability of molecules to spontaneously organize into ordered structures is a cornerstone of supramolecular chemistry. This compound derivatives, with their capacity for directional hydrogen bonding through the amide functionalities, can self-assemble into a variety of supramolecular architectures. The rigid bicyclic core dictates the geometry of the assembly, leading to the formation of well-defined structures such as tapes, ribbons, and helical arrays. The nature and stereochemistry of the substituents on the bicyclic framework play a crucial role in directing the self-assembly process, allowing for the rational design of complex, functional supramolecular materials.
Host-Guest Chemistry and Molecular Recognition Based on Bicyclic Architectures
The rigid cavity-like structure that can be formed by functionalized bicyclo[2.2.1]heptane derivatives makes them suitable for applications in host-guest chemistry. These molecules can be designed to have specific recognition sites for binding small molecules or ions. The pre-organized nature of the bicyclic scaffold enhances the binding affinity and selectivity for the target guest species. This principle is fundamental to the development of molecular sensors, separation technologies, and catalysts.
Coordination Chemistry with Metal Ions and Ligand Design
The dicarboxamide groups of this compound can act as effective chelating agents for metal ions. The rigid backbone holds the coordinating amide groups in a fixed position, which can lead to high selectivity for specific metal ions based on their size, charge, and coordination geometry.
A significant application of dicarboxamide ligands based on the bicyclo[2.2.1]heptane framework is in the selective extraction of actinide and lanthanide ions from nuclear waste streams. The separation of these elements is a challenging task due to their similar chemical properties. Ligands derived from this compound have been shown to exhibit selectivity in the extraction of these f-block elements. The rigid structure of the ligand allows for fine-tuning of the binding pocket to differentiate between the subtle size differences of the actinide and lanthanide ions.
| Ligand Type | Target Ions | Key Finding |
| Alicyclic Dicarboxamides | Protons | Exhibit a significant increase in proton affinity (ΔPA) and special entropy effects on protonation compared to aromatic diamides. researchgate.net |
| Polyamide Membranes | Various Ions | The hydrolysis of polyamide membranes can increase the content of carboxyl groups, affecting surface charge and ion interaction. researchgate.net |
Potential Applications as Monomers or Additives in Polymer Science
The rigid, bicyclic framework of this compound and its chemical relatives makes them valuable compounds in polymer science. This distinct structure can be leveraged to enhance the properties of polymers, such as thermal stability and mechanical strength. These compounds are primarily utilized in two ways: as additives to modify the properties of existing polymers or as monomers for the creation of new high-performance polymers.
Salts derived from bicyclo[2.2.1]heptane-2,3-dicarboxylic acid are effective nucleating agents for thermoplastic polymers, including polypropylene (B1209903) and polyethylene. google.comnih.gov2017erp.com Nucleating agents accelerate polymer crystallization by creating sites for crystal formation to begin as the material cools from a molten state. This process leads to a higher number of smaller crystals, which can improve the stiffness and clarity of the final product.
Disodium (B8443419) bicyclo[2.2.1]heptane-2,3-dicarboxylate, in particular, is a well-documented nucleating agent. google.comnih.gov Its addition to polypropylene significantly raises the peak crystallization temperature (Tc), which can shorten cycle times in manufacturing processes like injection molding. google.com Studies have shown these saturated bicyclic dicarboxylate salts can increase the peak crystallization temperatures in polyolefins by approximately 2.5 to 5°C compared to related unsaturated compounds. google.com This compound, known commercially as HPN-68L, has also been shown to have a significant nucleation effect on poly(ethylene terephthalate) (PET), increasing its crystallization temperature by about 14°C at a concentration of just 0.6 wt%. scispace.comrsc.orgrsc.org The effectiveness of these salts is attributed to their high melting point and good thermal stability. rsc.org
| Nucleating Agent | Polymer | Concentration (wt%) | Peak Crystallization Temperature (Tc) |
| Disodium bicyclo[2.2.1]heptane-2,3-dicarboxylate | Polypropylene | Not specified | ~2.5 - 5°C increase vs. unsaturated analogues google.com |
| Disodium bicyclo[2.2.1]heptane-2,3-dicarboxylate (HPN-68L) | Poly(ethylene terephthalate) (PET) | 0.6 | ~14°C increase vs. pure PET scispace.comrsc.orgrsc.org |
| Calcium bicyclo[2.2.1]heptane-2,3-dicarboxylate | High-Density Polyethylene (HDPE) | Not specified | Effective nucleation observed googleapis.com |
Table 1: Research Findings on Bicyclo[2.2.1]heptane-2,3-dicarboxylate Salts as Nucleating Agents
The diacid derivative, bicyclo[2.2.1]heptane-2,3-dicarboxylic acid, serves as a valuable monomer for synthesizing advanced polyamides and polyesters. nasa.gov When this rigid, alicyclic structure is incorporated into the polymer backbone, it restricts the movement of the polymer chains. This restriction leads to materials with significantly enhanced thermal properties, such as a higher glass transition temperature (Tg), and improved mechanical strength. tytlabs.co.jp
In polyamide synthesis, the dicarboxylic acid or its anhydride (B1165640) can be reacted with diamines. Similarly, polyesters are created through polycondensation with diols. The resulting polymers are often noted for their high thermal stability. tytlabs.co.jp For instance, studies on polyimides and other polymers derived from various bicyclic monomers demonstrate that the inclusion of these rigid structures consistently leads to higher glass transition temperatures and thermal stability compared to polymers made from more flexible, linear monomers. tytlabs.co.jpnih.gov The introduction of the bicyclo[2.2.1]heptane ring into a polymer backbone can increase its chain rigidity, resulting in a higher Tg. tytlabs.co.jp
| Polymer Type | Bicyclic Monomer | Effect on Polymer Properties |
| Polyester | Bicyclo[2.2.1]heptane-2,3-dicarboxylic acid | Increased thermal stability and mechanical strength. nasa.gov |
| Polyamide/Polyimide | Bicyclo[2.2.1]heptane-derived dianhydrides | High glass transition temperatures (Tg) and good thermomechanical properties. nih.gov |
| Polyurethane | Bicyclo[2.2.1]heptane-based diisocyanates | Increased chain rigidity and higher glass transition temperatures (Tg) compared to analogues without the bicyclic unit. tytlabs.co.jp |
Advanced Analytical Techniques for Characterization
X-ray Crystallography for Solid-State Structure Determination
A hypothetical crystal structure determination would yield a dataset similar to the one presented in the table below.
| Crystal Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 12.1 |
| α (°) | 90 |
| β (°) | 105.5 |
| γ (°) | 90 |
| Volume (ų) | 1002 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.22 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution.
¹H, ¹³C, and 2D-NMR for Structural Elucidation and Conformational Studies
¹H NMR Spectroscopy: The proton NMR spectrum of bicyclo[2.2.1]heptane-2,3-dicarboxamide would display characteristic signals for the protons in the bicyclic system and the amide groups. Based on data for the closely related cis-exo-bicyclo[2.2.1]heptane-2,3-dicarboximide, the following proton chemical shifts can be anticipated. google.com
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |
| NH₂ (amide protons) | 7.5 - 8.0 | broad singlet |
| H2, H3 (methine protons) | 2.6 - 2.8 | singlet |
| H1, H4 (bridgehead protons) | 2.6 - 2.8 | singlet |
| CH₂ (methylene bridges) | 1.2 - 1.8 | multiplet/triplet |
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the number and chemical environment of the carbon atoms. For this compound, distinct signals would be observed for the carbonyl carbons, the methine carbons attached to the amide groups, the bridgehead carbons, and the methylene (B1212753) bridge carbons.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C=O (carbonyl carbons) | 170 - 175 |
| C2, C3 (methine carbons) | 45 - 55 |
| C1, C4 (bridgehead carbons) | 40 - 50 |
| CH₂ (methylene bridges) | 25 - 40 |
2D-NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to confirm the connectivity between protons and carbons, respectively. A COSY spectrum would show correlations between adjacent protons, aiding in the assignment of the complex multiplets arising from the methylene bridges. An HSQC spectrum would link each proton to its directly attached carbon atom, confirming the assignments made in the 1D spectra.
Infrared (IR) and Circular Dichroism (CD) Spectroscopy for Conformational Analysis
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be characterized by the following absorption bands. mdpi.com
| Functional Group | Wavenumber (cm⁻¹) | Description of Vibration |
| N-H | 3400 - 3200 | Amide N-H stretch (typically two bands for a primary amide) |
| C-H | 3000 - 2850 | Aliphatic C-H stretch |
| C=O | 1680 - 1630 | Amide I band (C=O stretch) |
| N-H | 1640 - 1550 | Amide II band (N-H bend) |
Circular Dichroism (CD) Spectroscopy: For chiral, enantiomerically pure samples of this compound, CD spectroscopy can be used to investigate the stereochemistry. The Cotton effects observed in the CD spectrum are sensitive to the spatial arrangement of the chromophores (in this case, the amide groups) and can be used to assign the absolute configuration of the molecule by comparing experimental data with theoretical calculations. mdpi.com
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (molar mass: 182.22 g/mol ), the mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 182. The fragmentation pattern would likely involve the loss of the amide groups and cleavage of the bicyclic ring system. Studies on the related bicyclo[2.2.1]heptane-1,2-dicarboxylic acid show fragmentation pathways involving the loss of water, carbon dioxide, and formic acid. aip.org
| Ion | m/z (expected) | Description |
| [M]⁺ | 182 | Molecular Ion |
| [M-NH₂]⁺ | 166 | Loss of an amino group |
| [M-CONH₂]⁺ | 138 | Loss of a carboxamide group |
| [C₇H₁₀]⁺ | 94 | Bicyclic fragment |
High-Performance Liquid Chromatography (HPLC) for Purity and Content Analysis
HPLC is a crucial technique for determining the purity of this compound and for quantifying its content in various matrices. A typical HPLC method would involve a reversed-phase column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. A patent for the related disodium (B8443419) salt of bicyclo[2.2.1]heptane-2,3-dicarboxylic acid specifies a C18 column with a phosphate (B84403) buffer as the mobile phase. google.com For the dicarboxamide, a similar setup would be appropriate, with UV detection likely set around 210 nm, where the amide chromophore absorbs.
| Parameter | Typical Conditions |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (gradient or isocratic) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
Q & A
Q. What are the primary synthetic routes for Bicyclo[2.2.1]heptane-2,3-dicarboxamide, and how are reaction conditions optimized?
this compound is typically synthesized via functionalization of its anhydride precursor (e.g., Bicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride). A common method involves dissolving the anhydride in an inert solvent (e.g., THF or DCM) and reacting it with an amine under controlled conditions. For example:
- Step 1 : Dissolve the anhydride in anhydrous solvent and add the amine dropwise at 0–5°C to minimize side reactions.
- Step 2 : Stir under nitrogen for 12–24 hours, monitoring completion via TLC or NMR.
- Step 3 : Neutralize residual acid with alcohol (e.g., methanol) and crystallize the product .
Optimization focuses on temperature control, solvent polarity, and stoichiometric ratios to maximize yield (>90%) and purity (>98%) .
Q. How is structural characterization of this compound performed?
Key techniques include:
- 1H/13C NMR : Assignments are based on chemical shifts (e.g., bridgehead protons at δ 1.5–2.0 ppm and carboxamide carbonyls at δ 170–175 ppm) .
- FTIR : Confirm amide bonds via N-H stretches (~3300 cm⁻¹) and C=O stretches (~1650 cm⁻¹) .
- X-ray crystallography : Resolve stereochemistry of the norbornane core and substituent orientation .
- Melting point analysis : Pure derivatives exhibit sharp melting points (e.g., 74–100°C for related compounds) .
Q. What computational methods are used to predict solubility and conformational stability?
The GFN2-xTB method with the xtb code is employed for geometry optimization and conformational sampling. Solubility is estimated using GBSA implicit solvent models , while B3PW91/6-31G(d,p) in Gaussian 09 refines electronic structures. These methods predict water solubility and identify low-energy conformers resistant to electrostatic collapse .
Advanced Research Questions
Q. How can catalytic hydrogenation be optimized for synthesizing derivatives of this compound?
Catalytic hydrogenation of unsaturated precursors (e.g., norbornene derivatives) requires:
Q. What pharmacological activities are associated with this compound derivatives?
Derivatives exhibit neuropharmacological potential, particularly as orexin receptor antagonists or enzyme modulators. For example:
- Neuroactivity : Substituents like chloro-methylphenyl groups enhance blood-brain barrier permeability .
- Insect repellency : Esters of the dicarboxylic acid precursor show efficacy against ticks and mites .
- In vitro assays : Use HEK-293 cells transfected with target receptors (e.g., OX1R/OX2R) to measure IC₅₀ values .
Q. How are contradictions in spectral data resolved during structural elucidation?
Discrepancies between experimental and computed NMR shifts often arise from dynamic effects or solvent interactions. Mitigation strategies include:
- Variable-temperature NMR : Identify conformational equilibria (e.g., ring-flipping in the norbornane core).
- DFT corrections : Apply solvent-specific scaling factors (e.g., PCM models for DMSO or CDCl₃) .
- 2D NMR : Use HSQC and HMBC to resolve overlapping signals in crowded regions (e.g., δ 3.0–4.0 ppm for triazole-linked sugars) .
Q. What role does the norbornane scaffold play in material science applications?
The rigid bicyclic structure enhances thermal stability in polymers. For example:
Q. How are multi-step syntheses designed for complex derivatives (e.g., glycoconjugates)?
A retrosynthetic approach is key:
- Synthon identification : Split the target into norbornane anhydride and functionalized amines (e.g., galactosyl-triazole) .
- Click chemistry : Use CuAAC (Cu(I)-catalyzed azide-alkyne cycloaddition) to attach sugar moieties (e.g., tetra-O-acetyl-galactose) .
- Protecting groups : Acetylated sugars are hydrolyzed post-reaction (e.g., NH₃/MeOH) to yield water-soluble derivatives .
Methodological Considerations
- Contradictions in synthesis protocols : recommends phosphorus oxychloride for anhydride formation, while uses hydrolysis-neutralization. Cross-validate methods with kinetic studies (e.g., in situ IR monitoring).
- Safety : Handle intermediates like phosphorus oxychloride in fume hoods with PPE (gloves, goggles) .
- Data reproducibility : Share raw spectral files (e.g., JCAMP-DX for NMR) and computational input/output files in supplementary materials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
